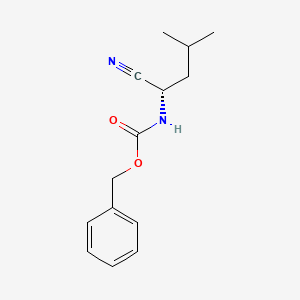

(S)-Benzyl (1-cyano-3-methylbutyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1S)-1-cyano-3-methylbutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-11(2)8-13(9-15)16-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAFACVILYYUDG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C#N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401221269 | |

| Record name | Phenylmethyl N-[(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-42-2 | |

| Record name | Phenylmethyl N-[(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dichloro-1-methylcyclopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethyl N-[(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Benzyl 1 Cyano 3 Methylbutyl Carbamate and Analogues

General Strategies for Carbamate (B1207046) Synthesis

The formation of the carbamate functional group is a cornerstone of organic synthesis, particularly in the context of protecting groups for amines and as a key structural motif in bioactive molecules. acs.org

Traditional methods for synthesizing carbamates are well-established and widely practiced. For a target like (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, the most direct conventional approach involves the reaction of the parent amine, (S)-2-amino-4-methylpentanenitrile, with a benzyl-based carbonylating agent.

One of the most common methods is the use of benzyl (B1604629) chloroformate in the presence of a base (e.g., sodium carbonate, triethylamine) in a biphasic system, known as the Schotten-Baumann reaction. This method is effective but generates stoichiometric amounts of chloride waste. acs.org

Another classical route involves the in-situ generation of an isocyanate from a carboxylic acid precursor via a Curtius rearrangement . nih.gov In this scenario, a derivative of L-leucine would be converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate. This highly reactive intermediate is then trapped with benzyl alcohol to yield the desired benzyl carbamate. nih.govorganic-chemistry.org

Finally, activated carbonate reagents, such as dibenzyl dicarbonate (B1257347) or p-nitrophenyl carbonates, serve as effective alkoxycarbonylating agents for amines, providing cleaner alternatives to chloroformates. acs.orgnih.gov

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer significant advantages in efficiency and molecular complexity generation. nih.gov While a direct MCR to form the target molecule is not standard, MCRs can be employed to build the core structure, which is then elaborated.

For instance, the α-aminonitrile core of the target compound can be synthesized via the Strecker reaction , a three-component reaction involving an aldehyde (isovaleraldehyde), an amine source (ammonia), and a cyanide source (e.g., sodium cyanide). The resulting racemic or chiral α-amino nitrile can then be protected with a benzyl carbamate group in a subsequent step.

More advanced MCRs, such as isonitrile-based reactions (e.g., the Ugi reaction), can generate complex α-amino amide derivatives. While not directly yielding the target nitrile, these methods highlight the power of MCRs in rapidly assembling complex structures that could be chemically converted to the desired carbamate analogues. nih.gov Furthermore, three-component couplings involving an amine, carbon dioxide, and an alkyl halide have been developed as a direct route to carbamates, representing a greener alternative to traditional methods. organic-chemistry.orgacs.org

Recent advancements in chemical synthesis have emphasized the development of sustainable and environmentally benign processes. These green methodologies aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-free, or solid-state, reactions represent a significant step forward in green chemistry by minimizing volatile organic compound (VOC) emissions and simplifying purification procedures. For carbamate synthesis, protocols have been developed where alcohols are reacted with sodium cyanate (B1221674) and an acid, such as trichloroacetic acid or silica (B1680970) sulfuric acid, under solvent-free grinding conditions. tubitak.gov.trumich.eduresearchgate.net This approach generates isocyanic acid in situ, which then reacts with an alcohol to form a primary carbamate. While the target compound is a secondary carbamate, analogous principles can be applied by using different precursors under neat conditions.

The following table illustrates the synthesis of various primary carbamates from alcohols using a solvent-free grinding method with sodium cyanate and trichloroacetic acid. tubitak.gov.trresearchgate.net

| Entry | Starting Alcohol (R-OH) | Product | Yield (%) |

| 1 | (-)-Menthol | (-)-Menthyl carbamate | 75 |

| 2 | Benzyl alcohol | Benzyl carbamate | 80 |

| 3 | Cinnamyl alcohol | Cinnamyl carbamate | 65 |

| 4 | 1-Adamantanol | 1-Adamantyl carbamate | 70 |

| 5 | Phenol | Phenyl carbamate | 95 |

Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions, often in the absence of bulk solvents. acs.orgacs.org This technique has been successfully applied to carbamate synthesis. A notable method involves the use of 1,1'-Carbonyldiimidazole (CDI) as a phosgene (B1210022) alternative. acs.orgepa.gov In a mechanochemical process, an alcohol (like benzyl alcohol) is first milled with CDI to form a carbamoyl-imidazole intermediate. Subsequent milling with an amine leads to the final carbamate product in high yields. This solvent-free method proceeds under mild conditions and often requires minimal purification. acs.org The efficiency of mechanochemistry can enhance the reactivity of intermediates compared to solution-based synthesis. acs.orgacs.org

The data below shows results from a mechanochemical approach to carbamate synthesis using various amines and alcohols with CDI. acs.org

| Entry | Alcohol | Amine | Product Yield (%) |

| 1 | Benzyl alcohol | Methylamine | 85 |

| 2 | Methanol | Benzylamine | 95 |

| 3 | Allyl alcohol | Piperidine | 92 |

| 4 | Cyclohexanol | Aniline | 88 |

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. nih.gov This technology is well-suited for carbamate synthesis, especially for reactions involving hazardous intermediates or gases.

One prominent flow-based method involves a continuous Curtius rearrangement. nih.govresearchgate.net An acyl azide, generated in-flow, can be safely heated in a microreactor to form the isocyanate, which is immediately quenched with an alcohol in a subsequent reactor module to produce the carbamate. This process minimizes the handling of explosive acyl azides and toxic isocyanates. researchgate.net

Another green approach utilizes carbon dioxide (CO₂) as a C1 source. acs.orgnih.govfigshare.com In a continuous flow setup, an amine, an alkyl halide, and a base can be reacted with pressurized CO₂ to form carbamates efficiently. acs.orgnih.gov The use of flow reactors allows for precise control of gas introduction and high-pressure conditions, significantly reducing reaction times compared to batch methods. nih.govfigshare.com

The following table summarizes the synthesis of various carbamates using a continuous flow process with CO₂, an amine, an alkyl bromide, and DBU as a base. nih.gov

| Entry | Amine | Alkyl Bromide | Temperature (°C) | Conversion (%) |

| 1 | Aniline | n-Butyl bromide | 70 | 92 |

| 2 | Benzylamine | Ethyl bromide | 70 | 85 |

| 3 | Pyrrolidine | n-Propyl bromide | 70 | 90 |

| 4 | Aniline | Benzyl bromide | 70 | 88 |

Sustainable and Green Chemistry Methodologies

Stereoselective Synthesis of Chiral Carbamates

The creation of the chiral center in (S)-Benzyl (1-cyano-3-methylbutyl)carbamate and its analogues is a critical aspect of their synthesis, necessitating methods that afford high stereoselectivity. These approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated routes, and chemoenzymatic strategies.

Asymmetric Catalysis in Carbamate Formation

Asymmetric catalysis offers an efficient route to chiral carbamates by employing a chiral catalyst to control the stereochemical outcome of the reaction. This approach is advantageous as only a substoichiometric amount of the chiral entity is required.

The enantioselective synthesis of α-amino nitriles, the direct precursors to (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, can be achieved through catalytic asymmetric Strecker reactions. researchgate.netmdpi.com This reaction typically involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. Various organocatalysts, such as those based on cinchona alkaloids or chiral thioureas, have been developed to promote this transformation with high enantioselectivity. nih.gov For instance, a chiral bicyclic guanidine (B92328) has been utilized as a catalyst for the enantioselective addition of hydrogen cyanide to N-benzhydryl imines, yielding chiral α-amino nitriles. researchgate.net

The general catalytic cycle involves the activation of the imine by the chiral catalyst, facilitating a stereoselective attack of the cyanide nucleophile. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). While a direct catalytic enantioselective synthesis of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate is not extensively documented, the principles of asymmetric Strecker reactions on analogous substrates provide a clear pathway.

| Catalyst Type | Substrate Scope | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Chiral Thiourea (B124793) Catalysts | Aromatic and Aliphatic Imines | Up to 99% | Dual hydrogen bonding activation of both imine and cyanide source. |

| Cinchona Alkaloid-derived Catalysts | Aromatic and Heteroaromatic Imines | Up to 98% | Bifunctional catalysis involving a basic site and a hydrogen-bonding donor. |

| Chiral Guanidine Catalysts | N-Benzhydryl Imines | High | Effective for the addition of HCN. researchgate.net |

When a substrate already contains a stereocenter, the focus shifts to controlling the formation of a new stereocenter in a diastereoselective manner. In the context of synthesizing analogues of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, if a chiral aldehyde or amine is used in a Strecker-type reaction, the inherent chirality can influence the stereochemical outcome of the cyanation step.

Furthermore, diastereoselective control can be exerted by the choice of reagents and reaction conditions. For example, in the addition of nitrile anions to imines, the choice of base can influence the diastereomeric ratio (dr) of the resulting β-aminonitriles, with different bases favoring either the syn or anti diastereomer. While this applies to β-aminonitriles, the underlying principles of stereochemical control through reagent choice are broadly applicable in organic synthesis.

Chiral Auxiliary-Mediated Synthetic Routes

A widely employed strategy for stereoselective synthesis involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is later removed to afford the desired enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric synthesis. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netsantiago-lab.com

In the synthesis of α-amino acid derivatives, an N-acyl oxazolidinone can be enolized and then subjected to diastereoselective alkylation or amination. For the synthesis of a precursor to (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, one could envision the acylation of an Evans auxiliary with a suitable carboxylic acid, followed by a diastereoselective α-amination or a related transformation to introduce the nitrogen functionality with the correct stereochemistry. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the incoming electrophile to the opposite face of the enolate.

| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (dr) | Removal Conditions |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation | >98:2 | LiOH, H2O2 |

| (S)-4-Isopropyl-2-oxazolidinone | Asymmetric Aldol Addition | Up to 99:1 | LiBH4 or other reductive/hydrolytic methods |

The diastereomerically pure product can then be cleaved from the auxiliary to provide the chiral α-substituted carboxylic acid, which can be further elaborated to the target α-amino nitrile.

Chemoenzymatic Synthesis and Biocatalysis for Chiral Intermediates

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity. For the synthesis of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, chemoenzymatic approaches can be employed to generate the key chiral intermediates.

One such approach is the kinetic resolution of racemic α-amino nitriles using nitrilases. atlanchimpharma.com A nitrilase can selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer unreacted and thus enantiomerically enriched. Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. mdpi.com

Another biocatalytic strategy involves the use of amine dehydrogenases (AmDHs). These enzymes can catalyze the asymmetric reductive amination of a prochiral ketone to a chiral amine. researchgate.netfrontiersin.orgnih.govresearchgate.netsantiago-lab.comgoogle.com For the synthesis of the chiral amine precursor to the target molecule, an engineered leucine (B10760876) dehydrogenase could potentially be used to convert 4-methyl-2-oxopentanoic acid or a related ketone to (S)-2-amino-4-methylpentanenitrile or a similar amine with high enantioselectivity.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Nitrilase | Kinetic Resolution / DKR | Racemic α-amino nitrile | Enantioenriched α-amino acid and/or nitrile | High enantioselectivity under mild conditions. atlanchimpharma.com |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Prochiral ketone | Chiral amine | High atom economy and excellent stereocontrol. researchgate.netfrontiersin.orgnih.govresearchgate.netsantiago-lab.comgoogle.com |

Synthesis of Key Precursors and Synthetic Intermediates

The synthesis of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate relies on the availability of key precursors, primarily the corresponding chiral α-amino acid or its derivatives.

A common starting material is the naturally occurring amino acid L-leucine. wikipedia.org The amino group of L-leucine can be protected with a benzyloxycarbonyl (Cbz) group to form N-Cbz-L-leucine. This protection is typically achieved by reacting L-leucine with benzyl chloroformate under basic conditions.

From N-Cbz-L-leucine, the target nitrile can be synthesized via the corresponding amide, N-Cbz-L-leucinamide. L-leucinamide itself can be prepared from L-leucine, for instance, through the formation of an ester followed by amidation. libretexts.org The dehydration of N-Cbz-L-leucinamide to (S)-Benzyl (1-cyano-3-methylbutyl)carbamate can be accomplished using a variety of dehydrating agents. The Burgess reagent is a mild and effective reagent for the dehydration of primary amides to nitriles, often proceeding without racemization. atlanchimpharma.comnih.gov Other reagents such as phosphorus oxychloride or trifluoroacetic anhydride (B1165640) in the presence of a base can also be employed for this transformation.

An alternative route involves the direct conversion of the carboxylic acid group of N-Cbz-L-leucine to a nitrile. This can be a more challenging transformation but can be achieved through various multi-step procedures or specialized reagents.

Derivatization and Structural Modification Strategies for Related Carbamate Frameworks

The structural modification of carbamate frameworks analogous to (S)-Benzyl (1-cyano-3-methylbutyl)carbamate centers on the versatile reactivity of the α-aminonitrile scaffold. The primary strategies for derivatization include hydrolysis and reduction of the nitrile group, as well as cycloaddition reactions to form heterocyclic structures.

Hydrolysis of the Nitrile Group

The nitrile functionality in N-protected α-aminonitriles can be hydrolyzed to the corresponding α-amino amide and subsequently to the α-amino acid. This transformation is a cornerstone of the Strecker amino acid synthesis, where the α-aminonitrile is a key intermediate. The hydrolysis is typically carried out under acidic or basic conditions, with the reaction rate and outcome dependent on the specific conditions employed.

Mild alkaline hydrolysis conditions have been shown to selectively convert nitriles to primary amides while leaving other functional groups, like the carbamate, intact. For instance, N-acylated α-aminonitriles can undergo hydration of the nitrile group more rapidly than the cleavage of the acyl group under alkaline conditions. This selectivity allows for the isolation of the amide intermediate. More vigorous acidic or basic hydrolysis will lead to the formation of the corresponding carboxylic acid.

| Substrate Analogue | Reagents and Conditions | Product | Yield (%) |

| N-Acyl α-Aminonitrile | aq. H3O+, Heat | α-Amino Acid | Variable |

| N-Benzylated Amino Nitrile | Acidic/Basic Hydrolysis | N-Benzylated Amino Amide/Acid | Not Specified |

| General Nitrile | NaOH, MeOH/Dioxane, Reflux | Primary Amide | Good |

This table presents generalized data for analogous transformations; specific yields for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate were not found in the reviewed literature.

Reduction of the Nitrile Group

The reduction of the nitrile group in N-carbamate protected α-aminonitriles provides a direct route to the corresponding vicinal diamines. These 1,2-diamine structures are valuable chiral building blocks in organic synthesis. Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction involves the addition of two equivalents of hydride to the nitrile's carbon-nitrogen triple bond, which, after an aqueous workup, yields the primary amine.

The general mechanism for nitrile reduction with LiAlH₄ proceeds through an initial nucleophilic attack of a hydride ion to form an imine salt intermediate. A second hydride addition then produces a highly reactive amine derivative, which is subsequently protonated during the workup to give the final primary amine product. While this is a robust and widely used method, care must be taken as LiAlH₄ can sometimes reduce other functional groups if not properly controlled.

| Substrate Type | Reagents and Conditions | Product Type | Typical Yield | Reference |

| General Nitrile | 1) LiAlH₄, THF | Primary Amine | Good to Excellent | doubtnut.com |

| 2) H₂O workup | ||||

| Aromatic Dicarbonitrile | LiAlH₄ (excess), THF, Reflux | Monoamine/Diamine Mixture | Variable | reddit.com |

This table illustrates the general applicability of LiAlH₄ for nitrile reduction. Specific data for N-Cbz-protected leucine nitrile was not available in the cited sources.

Cycloaddition Reactions to Form Tetrazoles

A significant structural modification involves the conversion of the nitrile group into a 5-substituted-1H-tetrazole ring via a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃). In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles.

This cycloaddition is often catalyzed by Lewis or Brønsted acids, such as zinc salts (e.g., ZnBr₂) or ammonium (B1175870) chloride. The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds to form the stable, aromatic tetrazole ring. This methodology has been successfully applied to a broad range of aliphatic and aromatic nitriles. The synthesis of tetrazole analogues of amino acids from N-protected aminonitriles is a key strategy for modifying peptide structures and developing novel therapeutic agents.

| Nitrile Substrate Type | Reagents and Conditions | Product Type | Typical Yield |

| Various Nitriles | NaN₃, ZnBr₂ | 5-Substituted-1H-tetrazole | Moderate to Excellent |

| Aromatic/Aliphatic Nitriles | NaN₃, NH₄Cl, DMF | 5-Substituted-1H-tetrazole | Good |

| DNA-Conjugated Nitriles | NaN₃, ZnBr₂ | DNA-Conjugated Tetrazole | Moderate to Excellent |

Spectroscopic and Structural Elucidation of S Benzyl 1 Cyano 3 Methylbutyl Carbamate

Advanced Spectroscopic Characterization and Analysis

The precise molecular architecture of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate is determined through the synergistic use of various spectroscopic methods. Each technique offers unique insights into the molecule's structural features, from the proton and carbon environments to its vibrational modes and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal provide a wealth of information about the structure.

The ¹H NMR spectrum of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) group and the 1-cyano-3-methylbutyl side chain. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (around 7.35 ppm). The benzylic protons (CH₂ adjacent to the phenyl ring) resonate as a singlet at approximately 5.15 ppm.

The protons of the 1-cyano-3-methylbutyl moiety show distinct signals. The proton on the α-carbon (the stereocenter) is expected to appear as a multiplet around 4.50 ppm, coupled to the adjacent methylene (B1212753) protons and the carbamate (B1207046) N-H proton. The N-H proton of the carbamate group typically gives a broad signal around 5.30 ppm. The diastereotopic protons of the methylene group (CH₂) adjacent to the stereocenter would likely appear as a multiplet around 1.70-1.85 ppm. The methine proton (CH) of the isobutyl group is expected as a multiplet around 1.90 ppm, and the two diastereotopic methyl groups (CH₃) would present as distinct doublets around 0.95 ppm.

Table 1: Representative ¹H NMR Data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 | m | - | Ar-H |

| 5.30 | br s | - | NH |

| 5.15 | s | - | PhCH ₂ |

| 4.50 | m | - | CH (CN) |

| 1.90 | m | - | CH (CH₃)₂ |

| 1.85-1.70 | m | - | CH ₂ |

| 0.95 | d | 6.5 | CH ₃ |

| 0.93 | d | 6.5 | CH ₃ |

Note: This is a representative table based on spectral data of similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The ¹³C NMR spectrum of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate would display signals for all 14 carbon atoms. The carbonyl carbon of the carbamate group is the most deshielded, appearing at approximately 155.0 ppm. The aromatic carbons of the benzyl group resonate in the range of 128.0-136.0 ppm. The nitrile carbon (C≡N) is expected around 118.0 ppm. The benzylic carbon (CH₂) shows a signal at about 67.5 ppm. The α-carbon (stereocenter) would appear around 48.0 ppm. The remaining aliphatic carbons of the isobutyl group would have signals in the upfield region, typically between 21.0 and 40.0 ppm.

Table 2: Representative ¹³C NMR Data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C =O |

| 136.0 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 118.0 | C ≡N |

| 67.5 | PhC H₂ |

| 48.0 | C H(CN) |

| 40.0 | C H₂ |

| 24.5 | C H(CH₃)₂ |

| 22.5 | C H₃ |

| 21.5 | C H₃ |

Note: This is a representative table based on spectral data of similar compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the α-proton and the adjacent methylene protons, as well as between the methine proton of the isobutyl group and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at 4.50 ppm would correlate with the carbon signal at 48.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for establishing the connectivity of different fragments of the molecule. For example, correlations would be observed between the benzylic protons and the carbonyl carbon, as well as the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry, although for a flexible molecule like this, the interpretation can be complex.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate would show several key absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching of the carbamate group would appear as a band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the carbamate is expected to be a strong band in the region of 1700-1720 cm⁻¹. The C-O stretching of the carbamate would be visible around 1250 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The nitrile stretch is typically strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 3: Representative Vibrational Spectroscopy Data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Carbamate) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960 | Strong | Aliphatic C-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1500 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Carbamate) |

Note: This is a representative table based on spectral data of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate is C₁₄H₁₈N₂O₂. High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which is 246.1368 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal characteristic fragmentation patterns. Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, m/z 91), which is often a prominent peak. Cleavage of the carbamate bond can lead to various fragments. For example, the loss of the benzyloxycarbonyl group or fragments from the 1-cyano-3-methylbutyl side chain would be expected.

Table 4: Representative Mass Spectrometry Data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate

| m/z | Possible Fragment Ion |

| 246 | [M]⁺ |

| 155 | [M - C₇H₇]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This is a representative table based on expected fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For (S)-Benzyl (1-cyano-3-methylbutyl)carbamate (Chemical Formula: C₁₄H₁₈N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

An anticipated HRMS result would provide a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ with a high degree of precision, typically to four or more decimal places. This precise measurement allows for the unambiguous determination of the elemental formula from a list of possibilities within a narrow mass tolerance window.

Table 1: Theoretical Exact Mass for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate and its Common Adducts

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₉N₂O₂⁺ | 247.1441 |

| [M+Na]⁺ | C₁₄H₁₈N₂NaO₂⁺ | 269.1260 |

| [M+K]⁺ | C₁₄H₁₈KN₂O₂⁺ | 285.0999 |

Note: This table is based on theoretical calculations, as no experimental HRMS data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate has been found in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structure of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate by fragmenting the precursor ion (e.g., [M+H]⁺) and analyzing the resulting product ions. While no specific MS/MS spectra for this compound are available, the fragmentation pathways can be predicted based on the known reactivity of related N-benzyloxycarbonyl (Cbz) protected amino acid derivatives.

Key fragmentation patterns would likely involve:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzyl group, often observed as a tropylium (B1234903) ion at m/z 91.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is a common pathway.

Cleavage of the isobutyl side chain: Fragmentation of the 3-methylbutyl (isobutyl) group would also be expected.

Loss of the cyano group: Cleavage involving the nitrile functional group could also occur.

Studies on similar benzyloxycarbonyl-protected amino acids and peptides have shown characteristic losses of the benzyloxy radical or stepwise fragmentation of the protecting group and the amino acid side chain. These general patterns would be expected to apply to the target molecule, allowing for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. No crystal structure for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate has been deposited in crystallographic databases. A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles.

Absolute Configuration Determination

For a chiral molecule like the (S)-enantiomer of Benzyl (1-cyano-3-methylbutyl)carbamate, single-crystal X-ray diffraction is a powerful method for determining its absolute configuration. wikipedia.orgnih.gov This is typically achieved by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. acdlabs.comeuropa.eu The Flack parameter is a key value derived from the data that indicates whether the correct enantiomer has been modeled. acdlabs.com A value close to zero for the correct structure confirms the absolute configuration. acdlabs.com

Conformational Analysis in the Solid State

The crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the rotational orientation of the benzyl group, the conformation of the carbamate linkage, and the arrangement of the isobutyl side chain. This information is valuable for understanding the molecule's shape and potential steric interactions.

Intermolecular Interactions and Crystal Packing

The analysis of the crystal structure would also detail how the molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-stacking interactions involving the benzyl group's aromatic ring. For instance, in the related molecule benzyl carbamate, the crystal packing is characterized by layers of hydrogen-bonded molecules, with weaker C-H···π interactions connecting the layers. ugr.es Similar interactions would likely be observed for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, with the N-H group of the carbamate acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. An experimental chiroptical spectrum for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate would provide a characteristic fingerprint for this enantiomer, which could be used for its identification and to confirm its enantiomeric purity. The sign and magnitude of the Cotton effects in a CD spectrum are related to the molecule's stereochemistry and conformation. However, no such experimental data has been reported for this compound.

Optical Rotation (OR) for Enantiomeric Purity Assessment

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This property is intrinsic to the molecule's three-dimensional structure and is directly proportional to the concentration of the enantiomer in a solution. The specific rotation, [α], is a standardized value that is characteristic of a particular chiral compound under specific conditions of temperature, wavelength, and solvent.

Table 1: Representative Optical Rotation Data for a Related N-Cbz Protected Amino Acid

| Compound | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |

| N-Cbz-L-leucine | -33.5° | 589 (D-line) | 25 | Acetic Acid |

Note: This data is for the related compound N-Cbz-L-leucine and serves as an illustrative example of the type of data used for enantiomeric purity assessment. Specific values for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate would be required for a definitive analysis.

Circular Dichroism (CD) for Stereochemical Information

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical environment of chromophores within the molecule. For (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, the key chromophores are the benzyl carbamate group and the nitrile group.

The CD spectrum of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate would be expected to exhibit characteristic Cotton effects, which are the positive or negative peaks in the spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. The electronic transitions of the aromatic ring in the benzyl group and the n→π* transition of the carbonyl in the carbamate group are particularly sensitive to the chiral environment and would produce distinct signals in the CD spectrum.

Analysis of the CD spectrum can confirm the (S)-configuration of the molecule by comparing the experimental spectrum to either the spectrum of a known standard or to theoretical predictions from quantum chemical calculations. While specific CD spectral data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate could not be located in the reviewed literature, the application of CD spectroscopy to determine the stereochemistry of N-protected amino nitriles is a common and reliable method. nih.gov

Table 2: Expected Chromophoric Contributions to the Circular Dichroism Spectrum

| Chromophore | Expected Wavelength Range (nm) | Type of Transition |

| Phenyl (in Benzyl group) | ~250-270 | π → π |

| Carbonyl (in Carbamate) | ~210-230 | n → π |

| Nitrile | <200 | n → σ* |

Note: The exact positions and signs of the Cotton effects are dependent on the specific molecular conformation and solvent environment.

Reactivity and Chemical Transformations of S Benzyl 1 Cyano 3 Methylbutyl Carbamate and Analogues

Transformations Involving the Cyano Group

Nucleophilic Additions to the Nitrile

The nitrile functional group in (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, an N-protected α-aminonitrile derived from L-leucine, is characterized by a polarized carbon-nitrogen triple bond. The electronegative nitrogen atom withdraws electron density, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of a carbonyl group. youtube.com Reactions typically proceed via nucleophilic addition to form an intermediate imine anion, which can then be hydrolyzed or further reduced to yield a variety of functional groups. masterorganicchemistry.com

Strong, anionic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) add directly to the nitrile carbon to form a stable imine salt. Subsequent aqueous acidic workup hydrolyzes this intermediate to produce a ketone. masterorganicchemistry.com This two-step sequence is a common method for synthesizing α-amino ketones while avoiding over-addition, as the intermediate imine salt is unreactive toward a second equivalent of the organometallic reagent.

Similarly, reduction of the nitrile can be achieved with hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction involves the successive addition of two hydride ions. The first addition yields an imine anion, which is then rapidly reduced further to a dianion. Aqueous workup protonates the dianion to furnish a primary amine.

Weaker nucleophiles, such as water, typically require acid or base catalysis to react. youtube.com Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, allowing it to be attacked by water. youtube.comyoutube.com Under basic conditions, the potent hydroxide nucleophile attacks the nitrile carbon directly. youtube.com In both cases, the reaction proceeds through an amide intermediate, which can be isolated under carefully controlled conditions or hydrolyzed further to the corresponding carboxylic acid upon extended reaction times or with heating. youtube.com

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) | Resulting Functional Group |

|---|---|---|---|

| R-MgX (Grignard Reagent) | Imine Salt | α-Amino Ketone | Ketone |

| LiAlH₄ (Lithium Aluminum Hydride) | Dianion | β-Amino Amine | Primary Amine |

| H₂O / H⁺ (Acid-catalyzed hydrolysis) | Amide | α-Amino Carboxylic Acid | Carboxylic Acid |

| H₂O / OH⁻ (Base-catalyzed hydrolysis) | Amide | α-Amino Carboxylate | Carboxylic Acid Salt |

Stereospecific and Stereoselective Reactions

A critical aspect of the chemistry of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate is the stereochemical integrity of the chiral center at the α-carbon (the carbon bearing the isobutyl group and the protected amine). In chemical transformations that exclusively target the nitrile group, such as hydrolysis to a carboxylic acid or reduction to a primary amine, the bonds to the stereocenter remain intact. Consequently, these reactions proceed with complete retention of the (S)-configuration. The resulting α-amino acid or β-amino amine products are obtained with high enantiomeric purity, preserving the chirality of the starting material. This stereospecificity is crucial for applications in the synthesis of enantiopure pharmaceuticals and other biologically active molecules. researchgate.net

When a nucleophilic addition to the nitrile group of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate results in the formation of a new adjacent stereocenter, the existing (S)-chiral center can exert significant stereochemical control, leading to a diastereoselective reaction. The addition of organometallic reagents (e.g., Grignard or organolithium) to the nitrile, followed by hydrolysis, generates an α-amino ketone with a new stereocenter at the former nitrile carbon.

The stereochemical outcome of such additions can often be rationalized by the Felkin-Anh model. researchgate.net This model predicts that the nucleophile will preferentially attack the electrophilic carbon from the face opposite the largest substituent on the adjacent chiral center to minimize steric hindrance in the transition state. For (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, the isobutyl group is sterically demanding. The model would predict that the incoming nucleophile approaches from the less hindered face, leading to the preferential formation of one diastereomer over the other. The level of diastereoselectivity (expressed as diastereomeric ratio, d.r.) depends on the steric bulk of the nucleophile, the protecting group, and the reaction conditions, including the presence of chelating Lewis acids. researchgate.net

| Reactant | Reagent | Potential Products (Diastereomers) | Predicted Major Diastereomer | Governing Model |

|---|---|---|---|---|

| (S)-Benzyl (1-cyano-3-methylbutyl)carbamate | 1. CH₃MgBr 2. H₃O⁺ | (S,S)-product | One diastereomer favored | Felkin-Anh |

| (S,R)-product |

Mechanistic Investigations of Reaction Pathways

While specific kinetic data for (S)-Benzyl (1-cyano-3-methylbutyl)carbamate are not extensively reported, mechanistic insights can be drawn from studies of analogous systems, such as the addition of Grignard reagents to benzonitrile. masterorganicchemistry.com Kinetic studies of these reactions typically show a second-order rate law, being first-order with respect to the nitrile and first-order with respect to the Grignard reagent. masterorganicchemistry.com

The proposed rate law for the addition of a Grignard reagent (RMgX) would be: Rate = k[(S)-Benzyl (1-cyano-3-methylbutyl)carbamate][RMgX]

This relationship indicates that the rate-determining step involves a bimolecular collision between the aminonitrile and the organometallic species. masterorganicchemistry.com The rate constant, k, would be influenced by factors such as the solvent, temperature, and the steric and electronic properties of both the aminonitrile's side chain and the nucleophile. For instance, increased steric bulk on either reactant would be expected to decrease the rate constant. Similar second-order kinetics are often observed in other nucleophilic additions to nitriles. nih.gov

| Reaction Type | Parameter | Expected Finding (based on analogues) | Reference |

|---|---|---|---|

| Grignard Addition to Nitrile | Order in Aminonitrile | First Order | masterorganicchemistry.com |

| Order in Grignard Reagent | First Order | masterorganicchemistry.com | |

| Overall Rate Law | Rate = k[Aminonitrile][Grignard] | masterorganicchemistry.com |

Computational and mechanistic studies on related nitrile additions provide a clear picture of the likely transition state. researchgate.net During the nucleophilic attack on the nitrile carbon of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, the geometry of the nitrile carbon changes significantly.

The reaction proceeds through a transition state where the hybridization of the nitrile carbon shifts from sp (linear) towards sp² (trigonal planar) as the nucleophile's new bond forms and the C-N triple bond weakens. In catalyzed reactions, particularly those involving Lewis acids or the magnesium of a Grignard reagent, a cyclic, chair-like transition state is often proposed. This involves coordination between the catalyst (e.g., Mg²⁺), the nitrile nitrogen, and potentially the carbamate (B1207046) oxygen, which pre-organizes the substrate for the nucleophilic attack. This coordination lowers the activation energy of the reaction. The stereochemical outcome in diastereoselective reactions is determined by the specific geometry and steric interactions within this organized transition state assembly.

| Feature | Description |

|---|---|

| Hybridization Change | The electrophilic carbon transitions from sp to sp². |

| Geometry | The linear R-C≡N arrangement bends to accommodate the incoming nucleophile, approaching a trigonal planar geometry in the resulting imine. |

| Key Interactions | Coordination of a Lewis acid or metal cation to the nitrile nitrogen activates the group and can lead to a constrained, cyclic transition state that dictates stereoselectivity. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate.

Detailed research findings indicate that methods such as Hartree-Fock (HF) and DFT with various basis sets are utilized to optimize the molecular geometry of carbamates. For instance, studies on similar ethyl benzyl (B1604629) carbamates have employed basis functions like HF/6-31+G(d), B3LYP/6-31+G(d), and B3LYP/6-311+G(d,p) to achieve optimized geometric structures. These calculations provide precise bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, often with an average error of less than 1% for angles.

Furthermore, these calculations elucidate the electronic structure by determining atomic charges and molecular volume. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. Quantum descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also computed to assess the molecule's reactivity and kinetic stability.

Table 1: Representative Quantum Chemical Methods for Geometry Optimization

| Method | Basis Set | Purpose |

|---|---|---|

| Hartree-Fock (HF) | 6-31+G(d) | Initial geometry optimization, good for predicting atomic angles. |

| DFT (B3LYP) | 6-31+G(d) | Further optimization, provides a good balance of accuracy and computational cost. |

| DFT (B3LYP) | 6-311+G(d,p) | Higher accuracy optimization, especially for systems with diffuse functions. |

| DFT (PBEPBE) | 6-31+G(d) | Alternative DFT functional for geometry and frequency calculations. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the (S)-Benzyl (1-cyano-3-methylbutyl)carbamate molecule, particularly around its single bonds, gives rise to multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES).

A thorough exploration of the conformational landscape is often achieved using methods like mixed torsional/low-mode sampling. For a given carbamate (B1207046), this can result in the identification of numerous unique conformations. Subsequent geometry optimization and frequency calculations at a higher level of theory, such as DFT, are performed on these conformers. From these calculations, the Gibbs free energies of each conformation can be determined, allowing for the construction of an energy landscape that ranks the conformers by their relative stability.

Studies on carbamate monomers have revealed that multiple conformations can lie within a small energy range (e.g., six conformations within 1 kcal mol⁻¹). The energy gap between the lowest and second-lowest energy conformations is a key parameter that influences the dynamic behavior of the molecule in solution. Intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing certain conformations.

Table 2: Example of Conformational Analysis Data

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Stabilizing Interactions |

|---|---|---|---|

| 1 | 0.00 | value | Intramolecular H-bond |

| 2 | 0.45 | value | van der Waals |

| 3 | 0.80 | value | Dipole-dipole |

| 4 | 1.20 | value | van der Waals |

| 5 | 1.50 | value | Intramolecular H-bond |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate. A plausible synthetic route involves the Strecker synthesis of the precursor α-aminonitrile, followed by reaction with a benzyl chloroformate derivative.

The Strecker synthesis involves the reaction of an aldehyde (isovaleraldehyde) with ammonia (B1221849) and a cyanide source to form an α-aminonitrile. Computational studies can model the key steps of this reaction, including the formation of an imine intermediate and the subsequent nucleophilic addition of the cyanide ion. The transition states for these steps can be located, and the activation energies calculated to understand the reaction kinetics.

The final step, the formation of the carbamate, can also be modeled. Ab initio and DFT calculations can be used to study the reaction between the aminonitrile and benzyl chloroformate. These studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify any key intermediates. By modeling the reaction pathway, computational chemistry provides a detailed, molecular-level understanding of how (S)-Benzyl (1-cyano-3-methylbutyl)carbamate is formed.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry allows for the prediction and simulation of various spectroscopic properties of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, which can then be compared with experimental data to validate the computed structures.

Simulated infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectra can be generated from the optimized geometries of the different conformers. The calculated vibrational frequencies from DFT are often scaled to improve agreement with experimental IR spectra. VCD spectra, being sensitive to the stereochemistry of the molecule, are particularly useful for confirming the absolute configuration of chiral centers. The comparison of simulated and experimental VCD spectra can also provide insights into the conformational populations in solution.

Similarly, NMR chemical shifts can be calculated for each conformer. By performing a Boltzmann-weighted average of the chemical shifts of the low-energy conformers, a theoretical NMR spectrum can be generated that should closely match the experimental spectrum. This comparison is a powerful method for validating the results of the conformational analysis.

Table 3: Simulated vs. Experimental Spectroscopic Data Comparison

| Spectroscopic Technique | Calculated Value (Boltzmann Averaged) | Experimental Value |

|---|---|---|

| IR (C=O stretch) | e.g., 1705 cm⁻¹ | e.g., 1700 cm⁻¹ |

| VCD (C=O stretch) | e.g., positive couplet | e.g., positive couplet |

| ¹H NMR (NH proton) | e.g., 5.2 ppm | e.g., 5.1 ppm |

| ¹³C NMR (C=O carbon) | e.g., 156.0 ppm | e.g., 155.8 ppm |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for biological activity, QSAR can also be applied to predict non-biological properties such as toxicity or physicochemical characteristics.

For structural analogues of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, a Quantitative Structure-Toxicity Relationship (QSTR) model could be developed. Such a model would use molecular descriptors calculated from the optimized structures of a set of carbamate derivatives. These descriptors can be physicochemical, structural, or quantum mechanical in nature. For example, DFT-derived descriptors like HOMO-LUMO gap, dipole moment, and atomic charges can be used.

A statistical method, such as multiple linear regression, is then used to build a mathematical model that correlates these descriptors with an experimentally determined toxicity value (e.g., LD₅₀). A robust QSTR model, validated with both internal and external test sets, can then be used to predict the toxicity of new or untested carbamate compounds. A study on 178 carbamate derivatives developed a QSTR model with a determination coefficient (R²) of 0.6584 and a leave-one-out cross-validation coefficient (Q²_LOO) of 0.6289, demonstrating the utility of this approach. nih.gov

Table 4: Example of Descriptors Used in QSAR/QSTR Models for Carbamates

| Descriptor Type | Example Descriptor | Property Modeled |

|---|---|---|

| Quantum Chemical | HOMO Energy | Reactivity, Toxicity |

| Quantum Chemical | LUMO Energy | Reactivity, Toxicity |

| Quantum Chemical | Hirshfeld charge on carbonyl C | Electrophilicity, Toxicity |

| Physicochemical | LogP | Lipophilicity, Absorption |

| Structural | Number of aromatic bonds | Molecular size/shape |

Applications of S Benzyl 1 Cyano 3 Methylbutyl Carbamate in Advanced Organic Synthesis

Role as a Chiral Building Block

The inherent chirality of (S)-benzyl (1-cyano-3-methylbutyl)carbamate, originating from the L-leucine backbone, makes it an excellent chiral building block for the asymmetric synthesis of complex organic molecules. uni-mainz.deresearchgate.net Chiral building blocks are essential for the preparation of enantiomerically pure pharmaceuticals and natural products, where specific stereochemistry is often crucial for biological activity. The isobutyl side chain and the defined stereocenter at the α-carbon provide a scaffold for the stereocontrolled introduction of new functional groups and the construction of larger, stereochemically complex targets.

The utility of α-aminonitriles as chiral synthons is well-documented. uni-mainz.de They can be deprotonated at the α-position to form stabilized carbanions, which can then react with various electrophiles to create new carbon-carbon bonds with retention of stereochemical integrity. This reactivity allows for the elaboration of the side chain and the construction of non-proteinogenic amino acids and other chiral amines.

Table 1: Properties of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate

| Property | Value |

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.31 g/mol |

| Chirality | (S)-configuration |

| Functional Groups | Carbamate (B1207046) (Cbz-protected amine), Nitrile |

| Precursor | L-leucine |

Utilization as a Protecting Group for Amines in Complex Syntheses

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. peptide.comresearchgate.net In (S)-benzyl (1-cyano-3-methylbutyl)carbamate, the Cbz group effectively masks the nucleophilicity of the primary amine, preventing it from undergoing unwanted side reactions during subsequent synthetic steps. researchgate.netorganic-chemistry.org This protection is robust and stable under a variety of reaction conditions, including those involving strong bases and many acidic conditions. researchgate.net

The Cbz group's stability allows for selective reactions at other parts of the molecule, such as the nitrile group or other functional groups that may be present in a more complex substrate. This orthogonality is a key feature in multi-step syntheses where precise control over reactivity is paramount.

Deprotection of the Cbz group is typically achieved under mild conditions via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. google.com This clean and efficient deprotection strategy is compatible with a wide range of other functional groups, making (S)-benzyl (1-cyano-3-methylbutyl)carbamate a valuable intermediate in the synthesis of complex molecules where a free amine is required at a later stage.

Intermediate in the Synthesis of Chiral Nitriles and Amine Derivatives

(S)-Benzyl (1-cyano-3-methylbutyl)carbamate serves as a key intermediate in the synthesis of a variety of chiral nitriles and amine derivatives. The nitrile group can be transformed into other functional groups, while the protected amine can be deprotected to reveal a primary amine.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a route to Cbz-protected β-amino acids. Alternatively, the nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride, leading to the formation of a chiral 1,2-diamine after deprotection of the Cbz group. Furthermore, the nitrile group can participate in Ritter-type reactions to generate N-substituted amides, which can be further hydrolyzed to chiral amines. rsc.org

The Strecker synthesis, a classic method for preparing α-amino acids from aldehydes, proceeds through an α-aminonitrile intermediate. organic-chemistry.orgwikipedia.org (S)-Benzyl (1-cyano-3-methylbutyl)carbamate can be seen as a stable, protected form of such an intermediate, allowing for its isolation and subsequent diversification. The development of asymmetric Strecker reactions highlights the importance of chiral α-aminonitriles in the synthesis of enantiomerically enriched amino acids. wikipedia.org

Application in the Construction of Nitrogen-Containing Heterocycles

The bifunctional nature of α-aminonitriles, including (S)-benzyl (1-cyano-3-methylbutyl)carbamate, makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.govnih.govresearchgate.net These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active natural products.

The nitrile group can act as an electrophile, while the protected amine, after deprotection, can serve as a nucleophile. This "built-in" functionality allows for intramolecular cyclization reactions to form a variety of heterocyclic rings. For example, reduction of the nitrile to a primary amine, followed by deprotection and subsequent reaction with a suitable electrophile, can lead to the formation of piperazines, pyrazines, or other nitrogen-containing heterocycles.

Furthermore, the nitrile group itself can participate in cycloaddition reactions or be activated to react with internal nucleophiles, providing pathways to a diverse range of heterocyclic systems. The versatility of α-aminonitriles as building blocks for heterocycle synthesis has been a subject of significant research interest. nih.gov

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of α-aminonitriles continues to inspire the development of new synthetic reagents and methodologies. While specific examples utilizing (S)-benzyl (1-cyano-3-methylbutyl)carbamate are not extensively reported, the general class of N-protected α-aminonitriles has been employed in the design of novel synthetic transformations.

For instance, the generation of α-amino carbanions from these precursors under basic conditions provides access to chiral acyl anion equivalents. These reactive intermediates can participate in a variety of carbon-carbon bond-forming reactions, expanding the toolkit of synthetic chemists.

The development of new catalytic methods for the synthesis and transformation of α-aminonitriles is an active area of research. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.orgrsc.org These advancements, in turn, broaden the potential applications of compounds like (S)-benzyl (1-cyano-3-methylbutyl)carbamate in the efficient and stereoselective construction of complex molecules.

Emerging Research Avenues

Integration with Advanced Synthesis Technologies (e.g., Microfluidics, Automation)

The integration of advanced synthesis technologies like microfluidics and automation is poised to revolutionize the production of chiral molecules such as (S)-Benzyl (1-cyano-3-methylbutyl)carbamate. Continuous-flow microfluidic reactors, in particular, offer significant advantages over traditional batch processes, including enhanced safety, reduced reaction times, and improved control over reaction parameters. nih.gov These systems allow for precise manipulation of temperature, pressure, and reactant concentrations, leading to higher yields and selectivities.

For the synthesis of chiral cyanohydrins, a key intermediate for the subject compound, continuous-flow processes have been successfully implemented. nih.govresearchgate.net For instance, the use of immobilized enzymes in packed-bed reactors has demonstrated high yields and enantiomeric excesses for the hydrocyanation of various aldehydes. nih.gov This approach not only improves efficiency but also simplifies catalyst recycling and product purification. The characteristics of microfluidic systems, such as high surface-area-to-volume ratios, can significantly enhance mass and heat transfer, further optimizing reaction conditions. nih.gov

Automation in chemical synthesis allows for high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. mdpi.com The automated synthesis of N-protected amino nitriles, a class of compounds to which (S)-Benzyl (1-cyano-3-methylbutyl)carbamate belongs, can streamline the production process and facilitate the rapid generation of derivative libraries for further investigation. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Control over Parameters | Limited | Precise control over temperature, pressure, and concentration nih.gov |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes nih.gov |

| Scalability | Challenging | Easily scalable by numbering-up reactors rsc.org |

| Catalyst Recycling | Often difficult | Facilitated by immobilized catalysts nih.gov |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern asymmetric synthesis. For the enantioselective formation of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, research is focused on catalysts that can provide high stereoselectivity, broad substrate scope, and mild reaction conditions. The asymmetric Strecker reaction is a key method for the synthesis of the α-aminonitrile core of the target molecule. mdpi.comnih.gov

Recent advancements in organocatalysis have introduced new possibilities for the enantioselective synthesis of α-aminonitriles. mdpi.comdoi.org Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) and squaramide scaffolds, have shown great promise in promoting highly enantioselective Strecker reactions. frontiersin.org These catalysts often operate through a network of non-covalent interactions to effectively control the stereochemical outcome of the reaction.

Furthermore, the synergy between different catalytic modes, such as photoredox catalysis and copper catalysis, has enabled the development of novel enantioselective cyanation methods. organic-chemistry.org This dual catalytic approach allows for the generation of radical intermediates under mild conditions, which are then stereoselectively trapped by a chiral copper catalyst to afford enantioenriched nitriles. organic-chemistry.org The exploration of such innovative catalytic strategies is expected to lead to more efficient and versatile syntheses of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate and its analogs.

| Catalyst Type | Key Features | Potential Advantages |

|---|---|---|

| Chiral Bifunctional Organocatalysts (e.g., Thioureas) | Multiple hydrogen-bonding donors. frontiersin.org | High enantioselectivity, metal-free conditions. |

| Cooperative Photoredox and Copper Catalysis | Generation of radical intermediates under mild conditions. organic-chemistry.org | Broad substrate scope, high functional group tolerance. organic-chemistry.org |

| Immobilized Enzymes (e.g., Hydroxynitrile Lyases) | High stereoselectivity and substrate specificity. nih.gov | Environmentally friendly, catalyst recyclability. nih.gov |

Design of Next-Generation Chiral Carbamate (B1207046) Derivatives with Enhanced Synthetic Utility

Building upon the chiral scaffold of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, researchers are actively designing next-generation derivatives with enhanced synthetic utility. These new chiral building blocks can serve as versatile intermediates for the synthesis of a wide range of complex molecules, including non-natural amino acids and peptidomimetics. uni-mainz.deenamine.net

The modification of the carbamate protecting group can influence the reactivity and stability of the molecule, offering opportunities to fine-tune its properties for specific synthetic applications. acs.org For example, the introduction of different N-protecting groups can alter the electronic and steric environment around the chiral center, potentially leading to improved diastereoselectivity in subsequent transformations. researchgate.net

Moreover, the cyanomethyl group can be transformed into a variety of other functional groups, further expanding the synthetic utility of these derivatives. uni-mainz.de The design of novel chiral auxiliaries based on the core structure of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate could also lead to new methodologies for asymmetric synthesis. nih.gov These next-generation derivatives hold significant promise as valuable tools for medicinal chemistry and drug discovery, enabling the construction of novel molecular architectures with tailored biological activities. enamine.net

Interdisciplinary Research with Structural Biology (focus on enzyme-substrate interaction and chemical probes, not therapeutic outcome)

The interface of chemistry and structural biology offers a powerful platform for understanding and manipulating biological processes at the molecular level. In the context of (S)-Benzyl (1-cyano-3-methylbutyl)carbamate, interdisciplinary research is focused on elucidating enzyme-substrate interactions and developing novel chemical probes.

Structural studies, such as X-ray crystallography, can provide detailed insights into how carbamate-containing molecules bind to the active sites of enzymes. nih.gov This information is invaluable for the rational design of more potent and selective enzyme inhibitors. For instance, understanding the hydrogen bonding network and hydrophobic interactions between a carbamate inhibitor and its target enzyme can guide the synthesis of improved analogues. nih.gov

Furthermore, cyanohydrin and carbamate moieties can be incorporated into fluorescent probes to study enzyme activity and localization. rsc.org These chemical probes can be designed to undergo a specific chemical transformation in the presence of a target enzyme, leading to a measurable change in fluorescence. rsc.org Such tools are instrumental in high-throughput screening assays for inhibitor discovery and for visualizing enzymatic processes in complex biological systems. The intrinsic structural dynamics of enzyme-inhibitor interactions are also a key area of investigation, as they can dictate the binding affinity and efficacy of an inhibitor. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-Benzyl (1-cyano-3-methylbutyl)carbamate?

- Methodological Answer : The synthesis typically involves coupling a chiral amino precursor with benzyl chloroformate. For example, in a reported procedure, (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate was treated with a cyanating agent (e.g., TMSCN or NaCN) under acidic conditions, yielding the target compound in 75% yield. Key steps include maintaining anhydrous conditions and controlling reaction temperature to minimize racemization .

- Characterization : Post-synthesis, the compound is purified via crystallization (e.g., hexane/EtOAC mixtures) and validated using NMR, NMR, and mass spectrometry. For instance, NMR peaks at δ 7.43–7.25 (m, aromatic protons) and δ 4.90 (dt, methine proton) confirm stereochemical integrity .

Q. What analytical techniques are critical for confirming the structural and stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for verifying the benzyl carbamate moiety (e.g., δ 5.13 ppm for CHPh) and the cyano group (δ 120.4 ppm in ) .

- Mass Spectrometry : ESI-MS (e.g., m/z 281.1 [M+H]) confirms molecular weight .

- Melting Point Analysis : Sharp melting ranges (e.g., 132–134°C) indicate high purity .

Q. How should researchers handle and store (S)-Benzyl (1-cyano-3-methylbutyl)carbamate to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or bases, which may cleave the carbamate group .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to improve stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., THF or DCM) enhance reaction rates and ee. For example, DCM at 0°C with SO-pyridine complex achieved 76% yield in a related carbamate synthesis .

- In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What are the stability profiles of benzyl carbamates under varying pH and redox conditions?

- Methodological Answer :

- Acidic Conditions (pH < 1) : Stable at RT but hydrolyzed at 100°C.

- Basic Conditions (pH > 12) : Rapid cleavage occurs even at RT.

- Reductive Environments : LiAlH or H/Pd-C removes the Cbz group, yielding free amines .

- Data Table :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 1, RT | Stable for >24 hours | |

| pH 12, RT | Complete cleavage in <1 hour | |

| H/Pd-C, EtOH | Deprotection in 2 hours (quantitative) |

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for cyanide incorporation or carbamate hydrolysis. For example, B3LYP/6-31G(d) simulations can predict activation energies for nucleophilic attacks .

- MD Simulations : Study solvation effects in THF or DMSO to optimize solvent selection .

Q. What orthogonal protection strategies are compatible with the benzyl carbamate group in multi-step syntheses?

- Methodological Answer :

- Fmoc/t-Boc Compatibility : Benzyl carbamates (Cbz) are stable under Fmoc deprotection conditions (piperidine/DMF), enabling sequential peptide synthesis .

- Selective Deprotection : Use H/Pd-C for Cbz removal without affecting tert-butyl esters or trityl groups .

Contradictions and Validation

- Synthesis Yields : reports 76% yield using SO-pyridine in DCM, while achieved 75% via cyanide substitution. These variations highlight substrate-specific optimization needs rather than contradictions .

- Stability Data : ’s pH-dependent stability table aligns with handling guidelines in , confirming the need for neutral storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes